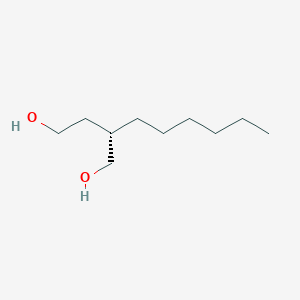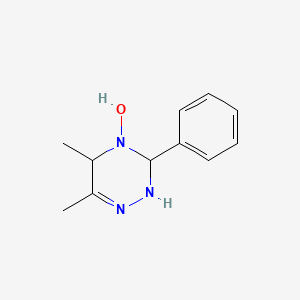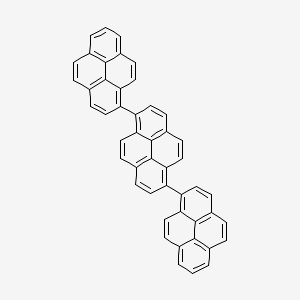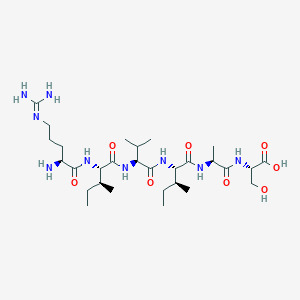![molecular formula C22H46O2Si B14211125 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol CAS No. 824404-32-2](/img/structure/B14211125.png)
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol is a complex organic compound characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group and a long carbon chain with a double bond and a hydroxyl group.
Méthodes De Préparation
The synthesis of 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as catalysts and bases to facilitate the reactions .
Applications De Recherche Scientifique
15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol is used in various scientific research applications, including:
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine: It is used in the synthesis of bioactive compounds that can be studied for their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol involves its interaction with various molecular targets and pathways. The tert-butyl(dimethyl)silyl group provides steric protection to the hydroxyl group, allowing selective reactions at other sites of the molecule. This selective reactivity is crucial in the synthesis of complex molecules where specific functional groups need to be protected or modified .
Comparaison Avec Des Composés Similaires
Similar compounds to 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol include:
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and as a reagent in the synthesis of various natural products.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar protective groups used in the synthesis of biologically active natural products.
The uniqueness of this compound lies in its specific structure, which combines a long carbon chain with a double bond and a protected hydroxyl group, making it versatile for various synthetic applications.
Propriétés
Numéro CAS |
824404-32-2 |
|---|---|
Formule moléculaire |
C22H46O2Si |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
15-[tert-butyl(dimethyl)silyl]oxy-3-methylpentadec-1-en-3-ol |
InChI |
InChI=1S/C22H46O2Si/c1-8-22(5,23)19-17-15-13-11-9-10-12-14-16-18-20-24-25(6,7)21(2,3)4/h8,23H,1,9-20H2,2-7H3 |
Clé InChI |
JUYHHVCUHPRCRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCC(C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)
![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)



![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)

![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)
